![molecular formula C12H21N3O4 B2469057 N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034241-16-0](/img/structure/B2469057.png)
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide
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Description
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C12H21N3O4 and its molecular weight is 271.317. The purity is usually 95%.
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Scientific Research Applications
Herbicides and Polymer Photostabilizers
1,3,5-Triazines, including our compound of interest, have been widely used in the production of herbicides and polymer photostabilizers . These applications are crucial for agriculture and materials science. The compound’s structure and reactivity make it suitable for enhancing the stability of polymers and protecting them from UV radiation.
Siderophore-Mediated Drug
The 1,3,5-triazine 6 has potential use as a siderophore, which is essential for microbial iron sheltering. This application could lead to novel drug development .
Corticotrophin-Releasing Factor 1 Receptor Antagonists
Both 7 and 9 exhibit potent corticotrophin-releasing factor 1 receptor antagonist activity. These compounds have implications in stress-related disorders and neurobiology .
Leukotriene C4 Antagonists
Compounds of type 8: show potent activity against leukotriene C4 (LTC4), which protects against HCl.ethanol-induced gastric lesions .
Trypanosoma brucei Inhibition
The substrate 10 demonstrates good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
properties
IUPAC Name |
N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4/c16-10(9-2-7-19-8-3-9)1-4-13-11(17)15-6-5-14-12(15)18/h9-10,16H,1-8H2,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJAZTYEBAEMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)N2CCNC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-2-oxoimidazolidine-1-carboxamide |
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